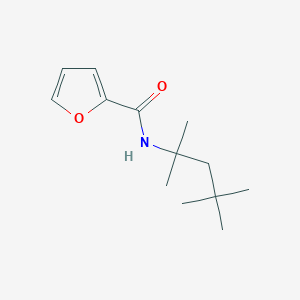
1,5-bis(4-chlorophenyl)-3-methyl-1,5-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-bis(4-chlorophenyl)-3-methyl-1,5-pentanedione, also known as dibenzoylmethane (DBM), is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 367.26 g/mol. DBM has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of DBM is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. DBM has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. DBM has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DBM has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DBM can inhibit cell proliferation and induce apoptosis in cancer cells. DBM has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DBM can protect against neurodegeneration and reduce the severity of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages as a research tool, including its low toxicity, high solubility, and ease of synthesis. However, DBM also has several limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on DBM. One area of research is the development of novel DBM derivatives with improved properties, such as increased stability and specificity. Another area of research is the investigation of the potential applications of DBM in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanism of action of DBM and its potential applications in various fields of scientific research.
Méthodes De Synthèse
DBM can be synthesized through the reaction of benzoyl chloride with acetone in the presence of an acid catalyst. This reaction produces a mixture of isomers, with DBM being the major product. The synthesis of DBM can be further optimized by modifying the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential applications in various fields of scientific research. In medicine, DBM has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. In biology, DBM has been studied for its ability to modulate gene expression and regulate cell proliferation. In chemistry, DBM has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
1,5-bis(4-chlorophenyl)-3-methylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-12(10-17(21)13-2-6-15(19)7-3-13)11-18(22)14-4-8-16(20)9-5-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFHIBKQPFNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)






![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)



![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)

![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)